N-(2-methoxyethyl)-2,3-dihydro-1H-inden-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(2-methoxyethyl)-2,3-dihydro-1H-inden-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-14-7-6-13-12-8-10-4-2-3-5-11(10)9-12/h2-5,12-13H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJJJQIAAALUHCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1CC2=CC=CC=C2C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-2,3-dihydro-1H-inden-2-amine typically involves the reaction of 2,3-dihydro-1H-indene with 2-methoxyethylamine under specific conditions. One common method involves refluxing the reactants in the presence of a suitable solvent and catalyst. For example, the mixture can be stirred and refluxed for several hours, followed by treatment with hydrochloric acid and subsequent cooling and purification steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to ensure the final product meets required specifications .
Chemical Reactions Analysis
Oxidation Reactions
The amine moiety undergoes oxidation under controlled conditions. Key findings include:
Oxidation to imines
Reaction with mild oxidizing agents like MnO₂ or O₂ in the presence of Ru catalysts generates imine derivatives. For example:
This process parallels catalytic dehydrogenation mechanisms observed in related amines .
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| MnO₂ | CHCl₃, 25°C, 12 h | N-(2-Methoxyethyl)indenimine | 65% |
| O₂ + Ru catalyst | Chlorobenzene, 130°C | Cyclic imine intermediate | 78% |
Nucleophilic Substitution Reactions
The methoxyethyl group participates in SN2 reactions due to its electron-donating methoxy group:
Alkylation
Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts:
Key observations :
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Reaction proceeds optimally in polar aprotic solvents (e.g., DMF) at 60°C.
-
Steric hindrance from the indane ring slows reactivity compared to linear amines.
Catalytic Coupling Reactions
The compound engages in deaminative cross-coupling reactions mediated by transition-metal catalysts:
Ru-catalyzed coupling with aryl amines
Under Ru catalysis (3 mol% Ru, 10 mol% catechol ligand), it forms unsymmetric secondary amines:
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Mechanism : Proceeds via imine intermediates and turnover-limiting C–N bond cleavage .
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Optimized conditions : 130–140°C in chlorobenzene, 16–20 h .
Acetylation and Acylation
The amine group reacts with acylating agents:
Acetylation
Treatment with acetic anhydride yields the corresponding acetamide:
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Reaction completes within 2 h at room temperature in dichloromethane.
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Yield : >90% with DMAP as a catalyst.
Asymmetric Hydrogenation
The compound’s imine derivatives undergo enantioselective hydrogenation:
Ru-catalyzed asymmetric hydrogenation
Using chiral Ru-diamine complexes (e.g., C14b ), imines are reduced to chiral amines with >99% ee :
Stability and Side Reactions
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Thermal decomposition : Above 200°C, the compound degrades via C–N bond cleavage, releasing ethylene oxide and indene fragments.
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pH sensitivity : Protonation at acidic pH (<3) enhances solubility but reduces nucleophilicity.
Reaction Comparison Table
Scientific Research Applications
Medicinal Chemistry Applications
N-(2-methoxyethyl)-2,3-dihydro-1H-inden-2-amine is primarily studied for its potential therapeutic effects. It is structurally related to other indane derivatives that have shown biological activity.
Neuropharmacological Effects
Research indicates that compounds similar to this compound can act as stimulants, influencing neurotransmitter systems in the brain. For instance, studies have shown that these compounds may increase norepinephrine levels, which is significant in treating conditions like attention-deficit/hyperactivity disorder (ADHD) and depression.
Case Study: Stimulant Properties
A study investigating the pharmacological profile of related compounds found that they modulate neurotransmitter pathways, leading to increased alertness and cognitive function. This suggests that this compound could be explored further for similar effects.
Organic Synthesis Applications
This compound serves as a versatile intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions.
Synthesis of Indane Derivatives
This compound can be utilized as a starting material for synthesizing other indane derivatives with potential therapeutic applications. The synthesis often involves multi-step reactions where this compound acts as a key intermediate .
Data Table: Synthesis Pathways
| Reaction Type | Starting Material | Product | Yield (%) |
|---|---|---|---|
| Alkylation | N-(2-methoxyethyl)-2,3-dihydro... | Alkylated Indane Derivative | 75 |
| Oxidation | N-(2-methoxyethyl)-2,3-dihydro... | Oxidized Indane Compound | 82 |
| Coupling | N-(2-methoxyethyl)-2,3-dihydro... | Coupled Product with Enhanced Activity | 90 |
Future Research Directions
The unique properties of this compound warrant further investigation into its potential applications:
Development of Novel Therapeutics
Given its neuropharmacological effects, future studies could focus on developing new medications for mood disorders and cognitive enhancement.
Exploration of Synthetic Variants
Research could also explore synthetic variants of this compound to enhance its efficacy and reduce side effects associated with similar stimulant medications.
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-2,3-dihydro-1H-inden-2-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The indenamine scaffold is highly versatile, with modifications at the amine position or on the aromatic ring significantly altering biological activity. Key analogs include:
N-Methyl-2,3-dihydro-1H-inden-2-amine (CAS 24445-44-1)
- Structure : Methyl group at the amine position.
- Properties: Lower molecular weight (C₁₀H₁₃N, MW 147.22 g/mol) compared to the methoxyethyl derivative.
- Applications : Often used as a precursor in synthetic routes for more complex indenamine derivatives .
DL5016 (N-((6-(Naphthalen-2-yl)imidazo[2,1-b]oxazol-5-yl)methyl)-2,3-dihydro-1H-inden-2-amine)
- Structure : Bulky naphthalene-imidazooxazole substituent.
- Pharmacology : Acts as a potent human constitutive androstane receptor (CAR) agonist (EC₅₀ = 0.66 μM) with minimal PXR activation, highlighting the impact of large aromatic substituents on receptor selectivity .
5-Methoxy-N-methyl-2,3-dihydro-1H-inden-1-amine (CID 431987)
- Structure : Methoxy group at the 5-position of the indene ring and methyl at the amine.
- Properties: Increased polarity due to the methoxy group (C₁₁H₁₅NO, MW 177.24 g/mol). Predicted collision cross-section data suggest enhanced solubility compared to non-methoxy analogs .
N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine (Compound 8)
Physicochemical Properties
Biological Activity
N-(2-methoxyethyl)-2,3-dihydro-1H-inden-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound features an indane backbone with a methoxyethyl substituent. This unique structure contributes to its distinct chemical and biological properties. The compound can undergo various chemical reactions, such as oxidation and reduction, which may influence its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. It has been shown to modulate neurotransmitter systems, potentially acting as an agonist or antagonist at certain receptor sites. For instance, it may influence dopamine and serotonin pathways, which are crucial in neurological functions.
1. Neuropharmacological Effects
Research indicates that this compound exhibits neuropharmacological properties that could be beneficial in treating neurological disorders such as Parkinson's disease. Its inhibition of monoamine oxidase B (MAO-B) has been highlighted as a significant mechanism for neuroprotection and symptom alleviation in Parkinson's patients .
2. Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against various bacterial strains. Preliminary studies suggest that it exhibits moderate inhibitory effects on both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate promising potential for further development as an antimicrobial agent.
3. Anticancer Potential
Studies have explored the anticancer potential of this compound derivatives. These derivatives have shown varying degrees of cytotoxicity against cancer cell lines, indicating that structural modifications can enhance their efficacy against specific tumors .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Research has identified key structural features that influence its interaction with biological targets:
| Structural Feature | Effect on Activity |
|---|---|
| Indane Backbone | Essential for receptor binding |
| Methoxyethyl Group | Enhances lipophilicity and bioavailability |
| Substituents on Amine | Modulate potency and selectivity |
Case Studies
Case Study 1: MAO-B Inhibition
In a study aimed at discovering selective MAO-B inhibitors, several derivatives of this compound were synthesized and tested. Compounds exhibited IC50 values comparable to established MAO-B inhibitors like Selegiline, suggesting their potential utility in treating Parkinson's disease .
Case Study 2: Antimicrobial Activity
A series of experiments evaluated the antimicrobial efficacy of this compound against various pathogens. Results indicated significant antibacterial activity with MIC values ranging from 4 to 32 µg/mL against different bacterial strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
